molecular formula C19H24N2O2 B1385065 N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 1020057-26-4

N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B1385065
CAS RN: 1020057-26-4
M. Wt: 312.4 g/mol
InChI Key: HEOMJAPZVRVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as AMPA, is a synthetic molecule that has been used in various scientific research applications. AMPA is an agonist of the glutamate receptor family, and is used as a tool to study the effects of glutamate on cells, tissues, and organisms. It has been used to study the effects of glutamate on the nervous system, as well as its role in learning and memory. AMPA has also been used to study the effects of glutamate on cell proliferation, apoptosis, and other cellular processes.

Scientific Research Applications

Hydrogen Bond Studies

Research on similar compounds to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, like substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has focused on their hydrogen bonding properties. These compounds have been studied for their ability to form intra- and intermolecular hydrogen bonds in solution, a characteristic that could influence their reactivity and stability in various conditions. Such studies are fundamental for understanding how these compounds interact at a molecular level and can lead to applications where specific molecular interactions are crucial, such as in the design of novel materials or in drug development (Romero & Margarita, 2008).

Synthesis and Biological Evaluation

Amino acids and dipeptides containing structures similar to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been synthesized and evaluated for their biological activity. These compounds have shown potential antibacterial and antifungal properties, which could be valuable in developing new antimicrobial agents. Studies on these compounds provide insights into their structural activity relationships, helping in understanding how the compound's structure influences its biological activity (Dahiya, Pathak, & Bhatt, 2006).

Synthesis and Evaluation in Medical Research

Compounds with a structure resembling N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been synthesized and evaluated for their medicinal properties. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been explored as selective β3-adrenergic receptor agonists. Such research is pivotal in drug discovery, especially for treating conditions like obesity and non-insulin-dependent diabetes (Maruyama et al., 2012).

Applications in Flavoring and Fragrance Industry

Certain derivatives of compounds similar to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been evaluated for their use as flavoring substances. These compounds, not found naturally, are synthesized and used to enhance flavors in specific food categories. The safety and toxicological evaluations of these compounds are crucial to ensure they are safe for consumption (Younes et al., 2018).

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide, structurally related to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, is an intermediate in the synthesis of antimalarial drugs. Studies on its chemoselective monoacetylation provide significant insights into efficient drug synthesis methods. Understanding the mechanism and kinetics of these reactions is vital for optimizing the synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).

Bioactive Compound Synthesis and Evaluation

Various substituted N-(2-hydroxyphenyl)acetamides have been synthesized and evaluated for their bioactive properties, including nitrosylated and nitrated derivatives. These studies are essential for discovering compounds with potential agricultural or pharmaceutical applications, such as phytotoxic metabolites with unique modes of action (Girel et al., 2022).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(2)16-7-5-13(3)9-18(16)23-11-19(22)21-17-8-6-15(20)10-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOMJAPZVRVQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.